molecular formula C24H19F2N3O2S B11447741 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11447741
M. Wt: 451.5 g/mol
InChI Key: ZONBZZLFZVVKIN-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound characterized by its unique structure, which includes fluorobenzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and sulfonation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific fluorobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C24H19F2N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19F2N3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31)

InChI Key

ZONBZZLFZVVKIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1

Origin of Product

United States

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